molecular formula C11H9N3O2 B13538828 2-(Pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid

2-(Pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid

Katalognummer: B13538828
Molekulargewicht: 215.21 g/mol
InChI-Schlüssel: JICSOYZUSSCJOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid typically involves the reaction of nicotinic acid with 1H-pyrazole-4-carboxylic acid. The process may include a Diels–Alder reaction followed by hydrogenation to form the carboxylic acid intermediate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine or pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(Pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis . This inhibition can reduce collagen production, which is beneficial in treating fibrotic diseases.

Vergleich Mit ähnlichen Verbindungen

    Pyridine-2-carboxylic acid: Shares the pyridine ring but lacks the pyrimidine moiety.

    2-(Pyridin-2-yl)pyrimidine: Similar structure but without the carboxylic acid group.

Uniqueness: 2-(Pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid is unique due to its combined pyridine and pyrimidine rings, along with the carboxylic acid group. This structure provides a versatile platform for various chemical modifications and biological activities, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C11H9N3O2

Molekulargewicht

215.21 g/mol

IUPAC-Name

2-(pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H9N3O2/c15-11(16)9-4-6-13-10(14-9)7-8-3-1-2-5-12-8/h1-6H,7H2,(H,15,16)

InChI-Schlüssel

JICSOYZUSSCJOG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)CC2=NC=CC(=N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.